molecular formula C9H11ClN2O3S B020495 N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide CAS No. 104246-29-9

N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide

Cat. No.: B020495
CAS No.: 104246-29-9
M. Wt: 262.71 g/mol
InChI Key: WKWALIXZDKXXKC-UHFFFAOYSA-N
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Description

N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide is a useful research compound. Its molecular formula is C9H11ClN2O3S and its molecular weight is 262.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • The synthesis of new heterocyclic compounds incorporating the sulfamoyl moiety, suitable for use as antimicrobial agents, has been explored. This includes the development of thiazole, pyridone, pyrazole, chromene, hydrazone derivatives bearing the active sulfonamide moiety, which showed promising antibacterial and antifungal activities (Darwish et al., 2014).

Anticancer and Anti-HIV Evaluations

  • Investigations into the anticancer and anti-HIV activities of 2-mercaptobenzenesulfonamide derivatives revealed notable sensitivity against leukemia cell lines, with certain compounds displaying moderate anti-HIV activity (Pomarnacka & Kornicka, 2001).

Antidiabetic Drug Structure Analysis

  • A study on glibenclamide, an antidiabetic drug containing the aminosulfonylphenyl moiety, provided insights into its structure both in solution and the solid state, enhancing understanding of its stability and reaction behavior (Sanz et al., 2012).

Antimicrobial Activity of Novel Compounds

  • Research on N-substituted 4-acyl-5-aryl-3-hydroxy-3-pyrrolin-2-ones in aqueous media highlighted their antimicrobial properties. These compounds, associated with valuable biological activities, were found to possess significant antimicrobial effectiveness (Akbari et al., 2022).

Mechanism of Action

Target of Action

The primary target of N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known that sulfonamide derivatives, such as this compound, can inhibit the activity of carbonic anhydrase enzymes . This inhibition can disrupt the balance of bicarbonate and proton concentrations, potentially affecting various physiological processes.

Properties

IUPAC Name

3-chloro-N-(4-sulfamoylphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O3S/c10-6-5-9(13)12-7-1-3-8(4-2-7)16(11,14)15/h1-4H,5-6H2,(H,12,13)(H2,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWALIXZDKXXKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CCCl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403324
Record name N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104246-29-9
Record name N-[4-(aminosulfonyl)phenyl]-3-chloropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 3-chloro-N-(4-sulfamoylphenyl)propanamide?

A1: The research paper primarily focuses on the crystallographic structure of 3-chloro-N-(4-sulfamoylphenyl)propanamide. Key findings include:

  • Planar Arrangement: The benzene ring and the amido (-NHCO-) group are not perfectly aligned but are slightly tilted with respect to each other. The dihedral angle between them is 15.0(2)°. []
  • Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond exists between a hydrogen atom (C-H) and an oxygen atom (O) within the molecule. This interaction forms a six-membered ring motif (S(6) ring motif). []
  • Intermolecular Interactions: The amino group (-NH2) participates in intermolecular hydrogen bonds with oxygen atoms (N-H⋯O) of neighboring molecules. These interactions lead to the formation of a double-layered structure extending parallel to the bc plane in the crystal lattice. Furthermore, an amido N—H⋯O hydrogen bond links these layers. A weak π–π interaction between the aromatic rings of neighboring molecules is also observed. []

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